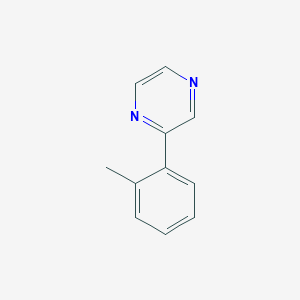

2-(o-Tolyl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(o-Tolyl)pyrazine is an organic compound that belongs to the pyrazine family It is characterized by a pyrazine ring substituted with an o-tolyl group at the second position

Mecanismo De Acción

Target of Action

The primary target of 2-(o-Tolyl)pyrazine, also known as 2-(2-methylphenyl)pyrazine, is involved in the process of ketone-directed ortho C−H arylation . This compound acts as a ligand and enhances the efficiency of this process . The increased catalytic activity is attributed to the formation of a cyclometallated complex containing the NC-type ligand .

Mode of Action

This compound interacts with its targets by forming a cyclometallated complex with the NC-type ligand . This complex formation accelerates the ortho-arylation of the ketone substrate . The addition of a catalytic amount of an NC-type ligand improves the ketone-directed ortho C−H arylation, while a full equivalent shuts down the transformation .

Biochemical Pathways

It is known that the compound plays a role in the ortho c−h arylation of ketone substrates . This suggests that it may influence pathways related to ketone metabolism and aromatic compound synthesis.

Pharmacokinetics

Given its role in enhancing the efficiency of ketone-directed ortho c−h arylation , it can be inferred that it may have good bioavailability and metabolic stability

Result of Action

The primary result of the action of this compound is the enhanced efficiency of ketone-directed ortho C−H arylation . This leads to increased catalytic activity and the acceleration of the ortho-arylation of the ketone substrate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands and the concentration of the NC-type ligand can affect the compound’s efficacy . Additionally, factors such as temperature, pH, and the presence of other chemical species in the reaction environment may also influence the stability and action of this compound.

Análisis Bioquímico

Biochemical Properties

These properties contribute to unique applications in molecular recognition .

Cellular Effects

The cellular effects of 2-(o-Tolyl)pyrazine are currently under investigation. It has been observed that pyrazines can have a variety of effects on cells. For example, some pyrazines have been found to have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. It is known that pyrazines can interact with various biomolecules. For instance, in a study on ketone-directed ortho C−H arylation, it was found that the addition of a catalytic amount of an NC-type ligand, such as this compound, significantly enhances the reaction .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazines can vary over time, depending on factors such as concentration, exposure time, and environmental conditions .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that the effects of pyrazines can vary with different dosages, and toxic or adverse effects may be observed at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is known that pyrazines can be involved in various metabolic processes. For instance, pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Transport and Distribution

It is known that pyrazines can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrazines can be localized in various subcellular compartments, depending on their physicochemical properties and interactions with other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(o-Tolyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(o-Tolyl)pyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated pyrazine derivatives .

Aplicaciones Científicas De Investigación

2-(o-Tolyl)pyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the production of materials with specific electronic and optical properties.

Comparación Con Compuestos Similares

- 2,3,5,6-Tetramethylpyrazine

- 2,5-Dimethylpyrazine

- 2,3,5-Trimethylpyrazine

Comparison: 2-(o-Tolyl)pyrazine is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to other pyrazine derivatives.

Actividad Biológica

2-(o-Tolyl)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The presence of the o-tolyl group (a methyl-substituted phenyl group) enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. The compound has shown promising results against various pathogens, particularly in the context of tuberculosis (TB) treatment.

- Mechanism of Action : Similar to other pyrazine derivatives, this compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Pyrazinoic acid, a related compound, has been shown to interfere with coenzyme A biosynthesis in Mycobacterium tuberculosis (Mtb), suggesting a possible mechanism for this compound as well .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.7 mM | |

| Staphylococcus aureus | 1.5 mM | |

| Escherichia coli | 2.0 mM |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay is commonly employed to determine cell viability.

- Findings : In vitro studies indicate that this compound exhibits low cytotoxicity against Vero cells, with IC50 values exceeding 375 μM. This suggests a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Profile of this compound

Structure-Activity Relationship (SAR)

The biological activity of pyrazines is often influenced by their structural modifications. Studies have explored various substitutions on the pyrazine ring to enhance potency and selectivity.

- SAR Insights : Modifications at the nitrogen positions and ring substitutions have been shown to significantly affect the antimicrobial efficacy and cytotoxicity profiles. For instance, the introduction of electron-donating groups has been associated with increased activity against Mtb .

Case Studies

- Tuberculosis Treatment : A study evaluating a series of pyrazine derivatives demonstrated that compounds structurally similar to this compound displayed enhanced activity against drug-resistant strains of Mtb. These findings underscore the potential role of such compounds in developing new TB therapies .

- Cancer Research : Investigations into the anticancer properties of pyrazines revealed that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells. This selective action highlights the therapeutic potential of this compound in oncology .

Propiedades

IUPAC Name |

2-(2-methylphenyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGXCVUYBNYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.